(2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid
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Overview
Description
(2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound is known for its role as a key intermediate in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors like trandolapril .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid typically involves the catalytic hydrogenation of the corresponding imine-acid salt. One method involves reacting a cyclohexyl aziridine with a dialkyl malonate to form a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, followed by decarbonylation and conversion to the carboxylic acid group . Another method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, which is then converted through several steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of high-performance liquid chromatography (HPLC) for the separation and quantification of isomers is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
(2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of ACE inhibitors, which are used to treat hypertension and heart failure.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid involves its role as an intermediate in the synthesis of bioactive molecules. In the case of ACE inhibitors, the compound contributes to the inhibition of the angiotensin-converting enzyme, leading to decreased vasoconstriction and lower blood pressure .
Comparison with Similar Compounds
Similar Compounds
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: A closely related compound with similar structural features.
Trandolapril: An ACE inhibitor synthesized using (2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid as an intermediate.
Uniqueness
What sets this compound apart is its specific stereochemistry, which is crucial for the biological activity of the molecules synthesized from it. Its unique structure allows for the formation of specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h2,4,6-8,10H,1,3,5H2,(H,11,12)/t6-,7-,8+/m1/s1 |
InChI Key |
ZYJLQIFSQDFEQU-PRJMDXOYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C=C1)C(=O)O |
Canonical SMILES |
C1CC2CC(NC2C=C1)C(=O)O |
Origin of Product |
United States |
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